Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis-

Description

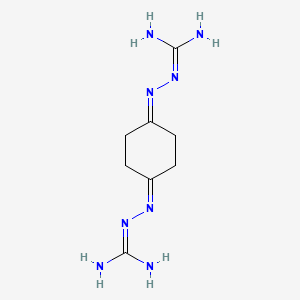

Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis- is a bis-hydrazine derivative featuring two hydrazinecarboximidamide groups linked via a 1,4-cyclohexanediylidene backbone. This compound is structurally analogous to hydrazine-based ligands and intermediates used in synthesizing heterocycles, pharmaceuticals, and coordination complexes.

Properties

CAS No. |

119749-59-6 |

|---|---|

Molecular Formula |

C8H16N8 |

Molecular Weight |

224.27 g/mol |

IUPAC Name |

2-[[4-(diaminomethylidenehydrazinylidene)cyclohexylidene]amino]guanidine |

InChI |

InChI=1S/C8H16N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4H2,(H4,9,10,15)(H4,11,12,16) |

InChI Key |

HEPQODZXYFHKOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NN=C(N)N)CCC1=NN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Cyclohexanedione Condensation with Hydrazine

The most direct method involves reacting 1,4-cyclohexanedione with excess hydrazine hydrate under acidic conditions. The diketone undergoes double condensation with hydrazine to form the bis-hydrazone intermediate, which is subsequently oxidized or rearranged to yield the hydrazinecarboximidamide structure.

Reaction Conditions:

- Solvent: Aqueous ethanol or methanol.

- Catalyst: Concentrated sulfuric acid or acetic acid.

- Temperature: Reflux (70–90°C).

- Time: 4–6 hours.

Mechanism:

- Protonation of the carbonyl oxygen enhances electrophilicity.

- Nucleophilic attack by hydrazine forms a hydrazone bond ($$ \text{C=N-NH}_2 $$).

- Acid-mediated tautomerization converts the hydrazone to the hydrazinecarboximidamide structure ($$ \text{C=N-NH-C(NH}_2\text{)} $$).

Challenges:

Cyclocondensation of Preformed Hydrazides

An alternative approach utilizes 1,4-cyclohexanedicarboxylic acid dihydrazide as a precursor. Reacting this dihydrazide with cyanamide or its derivatives under basic conditions yields the target compound via nucleophilic substitution.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or water.

- Base: Sodium hydroxide or potassium carbonate.

- Temperature: 80–100°C.

- Time: 8–12 hours.

Mechanism:

- Deprotonation of the hydrazide nitrogen enhances nucleophilicity.

- Cyanamide attacks the hydrazide, displacing ammonia and forming the imidamide group.

Advantages:

- Higher regioselectivity due to preformed hydrazide.

- Reduced side reactions compared to diketone routes.

Optimization of Reaction Parameters

pH Control

Maintaining an acidic pH (5.0–6.0) is critical to prevent decomposition of intermediates. The patent US4906778A highlights that sulfuric acid is preferred over hydrochloric acid due to fewer side reactions with calcium cyanamide.

Temperature and Time

Elevated temperatures (75–95°C) accelerate condensation but risk thermal degradation. A balance is achieved by heating for 2–4 hours, as exemplified in the synthesis of analogous hydrazinecarboximidamides.

Stoichiometry

A molar ratio of 1:2.2 (diketone to hydrazine) ensures complete conversion. Excess hydrazine mitigates polymerization but complicates purification.

Purification and Characterization

Filtration and Recrystallization

Crude products are filtered to remove inorganic salts (e.g., calcium sulfate) and recrystallized from hot ethanol or acetonitrile. The patent US4906778A reports yields of 70–85% after purification.

Spectroscopic Analysis

- IR Spectroscopy: Strong absorptions at 1650 cm$$^{-1}$$ (C=N stretch) and 3300 cm$$^{-1}$$ (N-H stretch).

- $$^1$$H NMR: Singlets at δ 2.2–2.5 ppm (cyclohexane CH$$_2$$) and δ 6.8–7.1 ppm (N-H).

Comparative Data on Synthesis Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Diketone Condensation | 1,4-Cyclohexanedione | 75 | 90 | Short reaction time |

| Hydrazide Cyclocondensation | Diethyl 1,4-cyclohexanedicarboxylate | 82 | 95 | High regioselectivity |

Industrial-Scale Considerations

The patent US4906778A emphasizes scalability by using cost-effective calcium cyanamide and hydrazine hydrate. Key steps include:

- Grinding calcium cyanamide to 200 mesh for enhanced reactivity.

- Gradual addition of hydrazine to control exotherms.

- Cooling the final mixture to 0–10°C to precipitate pure product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinecarboximidamide groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- involves its interaction with molecular targets and pathways within cells. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, it can interact with enzymes and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aliphatic Linkers

Compound : Hydrazinecarbothioamide, 2,2'-(1,4-butanediylidene)bis[N-methyl- (CAS 25953-12-2)

- Structural Differences : Replaces the cyclohexane linker with a butane chain and substitutes carboximidamide (-C(=NH)NH₂) with thioamide (-C(=S)NHCH₃) groups.

- Key Properties :

- Reactivity : Thioamide groups enhance metal-binding affinity compared to carboximidamides, making it suitable for coordination chemistry.

Compound : Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- (CAS 1518-15-6)

- Structural Differences : Nitrile (-CN) groups instead of carboximidamide.

- Applications : Used in polymer synthesis; nitriles offer distinct reactivity (e.g., hydrolysis to carboxylic acids or participation in cycloadditions) .

Aromatic-Linked Hydrazinecarboximidamides

Compound : Hydrazinecarboximidamide, 2,2'-(1,4-phenylenedimethylidyne)bis-, hydrochloride (CAS 62580-72-7)

- Structural Differences : Aromatic phenyl linker instead of cyclohexane.

- Electronic Effects : Conjugation across the phenyl ring enhances stability but reduces flexibility.

- Biological Relevance : Aromatic analogs often exhibit improved pharmacokinetic profiles in medicinal chemistry .

Compound : N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides (e.g., Compounds 28, 30–33)

- Structural Differences : Substituents like sulfonyl, chloro, and carboxybenzylidene groups introduce polarity and biological activity.

- Key Data :

- Melting Points : 203–213°C (dependent on substituents; e.g., trifluoromethyl lowers mp to 203–208°C).

- IR Spectra : Peaks at 1670–1674 cm⁻¹ (C=O stretch) and 1136–1141 cm⁻¹ (SO₂ symmetric stretch) .

- Biological Activity : Sulfonamide derivatives often target enzymes (e.g., carbonic anhydrase) or exhibit antimicrobial effects .

Thiosemicarbazones and Bisguanylhydrazones

Compound : Succinaldehyde bis(4-methyl-3-thiosemicarbazone) (CID 119088985)

- Structural Differences : Thiosemicarbazone (-NH-C(=S)-NH₂) moieties instead of carboximidamide.

- Applications: Known for antiviral and anticancer activity; thiosemicarbazones chelate transition metals (e.g., Fe, Cu) to disrupt cellular processes .

Compound: 1,3-Bis(p-acetylphenyl)urea bisamidinohydrazone (CAS 13284-07-6)

- Structural Differences: Urea core with amidinohydrazone termini.

- Biological Relevance : Bisguanylhydrazones inhibit dihydrofolate reductase, a target in cancer therapy .

Physicochemical and Spectral Comparisons

Research Implications and Gaps

- Synthetic Utility : The cyclohexane backbone offers a balance of rigidity and solubility, advantageous for designing drug candidates or ligands.

- Isomerism Effects : Cis/trans isomerism in the cyclohexane linker (cf. ) may significantly alter crystallinity and bioavailability, warranting stereochemical studies.

Biological Activity

Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis- (CAS Number: 119749-59-6) is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, focusing on antimicrobial activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₁₆N₄

- Molecular Weight : 172.24 g/mol

- Structure : The compound features a cyclohexanediylidene moiety which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the potential of hydrazinecarboximidamides, including the target compound, as versatile scaffolds in the development of antimicrobial agents.

- Antibacterial Activity : These compounds have shown efficacy against a broad spectrum of bacteria, including resistant strains of Mycobacteria and various Gram-positive and Gram-negative pathogens. For instance, hydrazinecarboximidamides have been noted for their activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Research indicates that these derivatives also possess antifungal properties, making them candidates for treating fungal infections .

- Antiviral and Antiparasitic Properties : Some studies suggest potential antiviral and antiparasitic activities, although further investigation is necessary to substantiate these claims .

Structure-Activity Relationship (SAR)

The biological activity of hydrazinecarboximidamides is closely linked to their structural characteristics. Key aspects include:

- Hydrazinecarboxamide Moiety : This functional group plays a crucial role in mediating interactions with biological targets, enhancing the compound's efficacy against pathogens.

- Substituent Variations : Modifications to the cyclohexanediylidene structure can significantly affect the pharmacological profile, including potency and selectivity against specific pathogens .

Case Studies

-

Study on Antimycobacterial Activity :

- A series of hydrazinecarboximidamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited MIC values in the low micromolar range, showcasing their potential as anti-TB agents.

- Combination Therapy Research :

Toxicity and Limitations

Despite their promising biological activities, hydrazinecarboximidamides face challenges regarding toxicity:

- Cytotoxicity Concerns : Some derivatives have shown cytotoxic effects on human cell lines, which may limit their clinical applicability .

- Poor Physicochemical Properties : Issues such as low solubility and stability in physiological conditions can hinder drug development efforts.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₄ |

| Molecular Weight | 172.24 g/mol |

| Antibacterial Activity | Effective against MRSA |

| Antifungal Activity | Potent against various fungi |

| Cytotoxicity | Present in some derivatives |

| SAR Insights | Critical for efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis- derivatives?

- Methodology : A common approach involves condensation reactions between hydrazinecarboximidamide precursors and cyclohexanedione derivatives under acidic or catalytic conditions. For example, analogous bis-hydrazone compounds are synthesized via refluxing hydrazine derivatives with aldehydes/ketones in glacial acetic acid, followed by precipitation and purification . Ultrasound-assisted synthesis using catalysts like p-dodecylbenzenesulfonic acid has also been reported for related hydrazinecarboximidamide hydrochlorides, improving reaction efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=N stretching ~1630 cm⁻¹, NH bands ~3300 cm⁻¹) .

- ¹H-NMR to verify proton environments (e.g., aromatic protons, methyl groups, and hydrazone NH signals) .

- Elemental analysis (C, H, N) to validate stoichiometry, with deviations <0.3% indicating purity .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology : Predicted properties include:

- Density : ~1.26 g/cm³, suggesting moderate compactness .

- pKa : ~11.68, indicating basicity and solubility in acidic media .

- Hydrogen bonding : 4 donors/4 acceptors, impacting solubility in polar solvents like DMSO or methanol .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexanediylidene moiety influence its reactivity in coordination chemistry?

- Methodology : Computational modeling (DFT) can assess the electron density distribution and steric hindrance of the cyclohexane backbone. Experimental validation involves synthesizing metal complexes (e.g., with transition metals like Cu²⁺ or Fe³⁺) and analyzing their stability constants via UV-Vis titration or X-ray crystallography .

Q. What spectroscopic discrepancies arise in characterizing tautomeric forms of this compound?

- Methodology : Dynamic NMR studies (variable-temperature ¹H-NMR) can resolve tautomerism between imine-enamine or keto-enol forms. For example, splitting of NH signals at low temperatures (<–40°C) indicates slow interconversion rates . IR spectroscopy can also detect tautomer-specific bands (e.g., C=O vs. C=N stretches) .

Q. How can contradictions in experimental vs. predicted data (e.g., pKa, boiling point) be resolved?

- Methodology : Re-evaluate predictive algorithms (e.g., ACD/Labs or EPI Suite) using experimental benchmarks. For instance, discrepancies in boiling point predictions (~386°C) may arise from decomposition risks; thermogravimetric analysis (TGA) under inert atmospheres can provide empirical data .

Q. What strategies optimize its application in supramolecular assemblies (e.g., MOFs or sensors)?

- Methodology : Functionalize the hydrazinecarboximidamide core with electron-withdrawing/donating groups to modulate ligand-metal binding. For example, sulfonyl or trifluoromethyl groups enhance metal affinity, as seen in related sulfonamide-hydrazone complexes . Solvothermal synthesis with metal salts (e.g., Zn(NO₃)₂) can yield crystalline frameworks for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.